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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of INJ-54175446, a selective, central
nervous system-penetrant P2X7 receptor antagonist, and placebo, based on data from
randomized controlled trials. INJ-54175446 is under investigation for its potential to treat major
depressive disorder (MDD) by reducing neuroinflammation.[1] This document summarizes key
findings on pharmacokinetics, pharmacodynamics, safety, and efficacy, presenting quantitative
data in structured tables and detailing experimental protocols. Visual diagrams of the relevant
signaling pathway and experimental workflows are also provided to facilitate understanding.

Mechanism of Action: The P2X7 Receptor Pathway

JNJ-54175446 targets the P2X7 receptor, an ATP-gated ion channel expressed on immune
cells like microglia in the central nervous system.[2] During periods of stress, inflammation, or
cellular injury, elevated extracellular ATP levels activate the P2X7 receptor. This activation
leads to the release of pro-inflammatory cytokines, such as interleukin-13 (IL-13), which are
implicated in the pathophysiology of mood disorders.[2][3] By antagonizing the P2X7 receptor,
JNJ-54175446 aims to attenuate this inflammatory cascade.[4][5]
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Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of INJ-54175446.

Clinical Trial Data: A Comparative Overview
Pharmacokinetics in Healthy Volunteers

A first-in-human, single-ascending dose study was conducted in 77 healthy participants, with
59 receiving JNJ-54175446 (0.5-600 mg) and 18 receiving placebo.[6][7][8] The study
assessed pharmacokinetics in both fasted and fed states and confirmed brain penetration.[6][7]
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Parameter JNJ-54175446 Placebo Reference

Participants 59 18 [7]
0.5 - 600 mg (single

Dose Range N/A [6][8]
dose)
Increased dose-

AUCoo _ N/A [6][7]
proportionally
Increased less than

Cmax,plasma , N/A [6][7]
dose-proportionally

] 1475 £ 163 ng/mL

Highest Cmax,plasma N/A [6]
(600 mg, fed)

Cmax,CSF vs 7 times lower than

N/A [6][7]

Cmax,plasma total plasma

Unbound Comparable (88.3 +

Cmax,plasma vs 35.7vs 114 + 39 N/A [6]

Cmax,CSF ng/mL)

Pharmacodynamics: Target Engagement

The pharmacodynamic effects of INJ-54175446 were evaluated by its ability to inhibit IL-13
release from peripheral blood cells ex vivo.

Parameter JNJ-54175446 Placebo Reference
Dose-dependent
Effect on IL-1(3 inhibition of
) No effect [4161[7]
Release LPS/BzATP-induced
IL-1pB release
IC50 for IL-1 82 ng/mL (95% CI: 48-
- N/A [61[8]
Inhibition 94)
) ) >10 mg attenuated IL-
Effective Single Dose N/A [6]
1B release
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Safety and Tolerability in Healthy Volunteers

JNJ-54175446
Parameter (n=59) Placebo (n=18) Reference
n=

Participants with at

33 (55.9%) 4 (22.2%) [7]
least one TEAE

Headache (18.6%),
back pain, fatigue,

Most Common TEAEs  diarrhea, myalgia, Not specified [61[7]
rhinitis, vomiting,

hypercholesterolemia

Serious Adverse
None reported None reported [61[7]
Events

Efficacy and Safety in Major Depressive Disorder

A double-blind, placebo-controlled, randomized study involving 69 patients with MDD assessed
the safety and efficacy of INJ-54175446.[2][4][9] The study also incorporated total sleep
deprivation (TSD) as a behavioral challenge to induce acute mood improvements.[2][4]
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Parameter

JNJ-54175446

Placebo

Reference

Participants
(Completed)

Group A (early start):

23/26, Group B (late
start): 24/26

Group C: 17/17

[2]

Effect on Mood
(HDRS17, QIDS-SR)

No significant effect

No significant effect

[4119]

Effect on Anhedonia
(SHAPS, PILT) post-
TSD

Blunted the acute
reduction of

anhedonia

Reduction in

anhedonia

[2]14]

Most Common AEs

Headache, nausea,

dysgeusia, vomiting

Not specified

[2]

Serious or Persistent
AEs

None reported

None reported

[2]

Discontinuations due
to TEAEs

2 (severe headache,

abdominal pain)

Not specified

[2]

Experimental Protocols

First-in-Human Study in Healthy Volunteers
(NCT02475148)

Study Design: A single-center, double-blind, randomized, placebo-controlled, sequential-

group, single-ascending-dose, phase | study.[7]

Participants: 77 healthy individuals.[7]

Methodology: The trial consisted of three parts:

o An ascending-dose study in fasted participants (0.5-300 mg JNJ-54175446).[6][7]

o An ascending-dose study in fed participants (50-600 mg JNJ-54175446).[6][7]

o A cerebrospinal fluid (CSF) study (300 mg JNJ-54175446).[6][7]
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¢ Pharmacodynamic Assessment: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-
benzoylbenzoyl)-ATP (BzATP)-induced IL-1[3 release from peripheral blood was measured.

[6]7]
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Caption: Workflow for the first-in-human study of JINJ-54175446 in healthy volunteers.

Study in Patients with Major Depressive Disorder

o Study Design: A double-blind, placebo-controlled, randomized study.[2][4][9]
o Participants: 69 patients with single episode or recurrent MDD.[2][4][9]

+ Methodology: Patients were randomized in a 3:3:2 ratio into three groups for a 10-day
treatment period:[2]

o Group A (Early Start): Received JNJ-54175446 throughout the 10-day period.[2]

o Group B (Late Start): Received placebo for days 1-3, followed by JNJ-54175446 for days
4-10.[2]
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o Group C: Received placebo throughout the 10-day period.[2] A single 600 mg dose was
followed by daily 150 mg doses.[2] All participants underwent 36 hours of total sleep
deprivation (TSD) from day 3 to the evening of day 4.[2][4]

+ Efficacy Assessment: Mood was assessed using the Hamilton Depression Rating Scale, 17
items (HDRS17) and the Self-rated Quick Inventory of Depressive Symptoms (QIDS-SR).[4]
[9]1 Anhedonia was measured by the Snaith-Hamilton Pleasure Scale (SHAPS) and the
Probabilistic Instrumental Learning Task (PILT).[4][9]
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Caption: Workflow for the randomized controlled trial of INJ-54175446 in patients with MDD.

Summary and Conclusion
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In randomized controlled trials, JNJ-54175446 was generally safe and well-tolerated in both
healthy volunteers and patients with MDD.[2] The drug demonstrated dose-dependent
pharmacokinetics, brain penetration, and successful target engagement by inhibiting P2X7
receptor-mediated IL-1[3 release.[2][6] However, in a study with MDD patients, JNJ-54175446
did not show a significant effect on overall mood ratings compared to placebo.[4][9]
Interestingly, it did blunt the reduction in anhedonia observed after total sleep deprivation,
suggesting a potential modulatory effect on hedonic capacity that warrants further investigation.
[2][4] These findings provide a foundation for future research into the therapeutic potential of
P2X7 receptor antagonism in psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. INJ-54175446 - Wikipedia [en.wikipedia.org]

2. news-medical.net [news-medical.net]

3. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-
54175446 using an oral dexamphetamine challenge model in healthy males in a
randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. Characterization of the central nervous system penetrant and selective purine P2X7
receptor antagonist JNJ-54175446 in patients with major depressive disorder - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]

» 6. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of INJ-54175446, a
brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy
participants - PubMed [pubmed.ncbi.nim.nih.gov]

7. | BioWorld [bioworld.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b608235?utm_src=pdf-body
https://www.news-medical.net/news/20230731/Trial-evaluates-purine-P2X7-receptor-antagonist-JNJ-54175446-in-patients-with-major-depressive-disorder.aspx
https://www.news-medical.net/news/20230731/Trial-evaluates-purine-P2X7-receptor-antagonist-JNJ-54175446-in-patients-with-major-depressive-disorder.aspx
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.benchchem.com/product/b608235?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37482560/
https://www.researchgate.net/publication/372567525_Characterization_of_the_central_nervous_system_penetrant_and_selective_purine_P2X7_receptor_antagonist_JNJ-54175446_in_patients_with_major_depressive_disorder
https://www.news-medical.net/news/20230731/Trial-evaluates-purine-P2X7-receptor-antagonist-JNJ-54175446-in-patients-with-major-depressive-disorder.aspx
https://pubmed.ncbi.nlm.nih.gov/37482560/
https://www.benchchem.com/product/b608235?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/JNJ-54175446
https://www.news-medical.net/news/20230731/Trial-evaluates-purine-P2X7-receptor-antagonist-JNJ-54175446-in-patients-with-major-depressive-disorder.aspx
https://pubmed.ncbi.nlm.nih.gov/32248747/
https://pubmed.ncbi.nlm.nih.gov/32248747/
https://pubmed.ncbi.nlm.nih.gov/32248747/
https://pubmed.ncbi.nlm.nih.gov/32248747/
https://pubmed.ncbi.nlm.nih.gov/37482560/
https://pubmed.ncbi.nlm.nih.gov/37482560/
https://pubmed.ncbi.nlm.nih.gov/37482560/
https://www.medchemexpress.com/Targets/P2X%20Receptor/p2x7-receptor.html
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.bioworld.com/articles/669299-first-in-human-data-for-jnj-54175446-published?v=preview
https://www.researchgate.net/publication/327938534_Clinical_pharmacokinetics_pharmacodynamics_safety_and_tolerability_of_JNJ-54175446_a_brain_permeable_P2X7_antagonist_in_a_randomised_single-ascending_dose_study_in_healthy_participants
https://www.researchgate.net/publication/372567525_Characterization_of_the_central_nervous_system_penetrant_and_selective_purine_P2X7_receptor_antagonist_JNJ-54175446_in_patients_with_major_depressive_disorder
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

¢ To cite this document: BenchChem. [JNJ-54175446 vs. Placebo: A Comparative Analysis of
Randomized Controlled Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608235#nj-54175446-versus-placebo-in-
randomized-controlled-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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